molecular formula C17H15NO B1329248 2-Benzyl-3-oxo-2-phenylbutyronitrile CAS No. 73747-26-9

2-Benzyl-3-oxo-2-phenylbutyronitrile

Cat. No.: B1329248
CAS No.: 73747-26-9
M. Wt: 249.31 g/mol
InChI Key: NJQKSQKWNYLCIL-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Nitrile Compounds in Contemporary Synthesis

Multifunctionalized nitrile compounds are of immense importance in contemporary organic synthesis due to the versatile reactivity of the cyano group. nih.govresearchgate.net The nitrile moiety serves as a valuable precursor to a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. orgsyn.org This transformative capacity makes nitriles crucial intermediates in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The presence of multiple functional groups within a single molecule, as seen in β-ketonitriles, offers a platform for diverse chemical transformations. nih.gov These compounds can participate in a variety of reactions, such as nucleophilic additions, cycloadditions, and cascade reactions, enabling the synthesis of highly substituted carbocyclic and heterocyclic frameworks. nih.govresearchgate.net The strategic placement of functional groups allows for selective reactions, providing chemists with precise control over the molecular architecture of the target compounds. For instance, β-ketonitriles are recognized as valuable building blocks for preparing biologically active scaffolds like quinolines and chromenes. nih.gov

Overview of the Chemical Skeleton: The Butyronitrile (B89842) Framework with Benzyl (B1604629) and Phenyl Substituents

The chemical structure of 2-benzyl-3-oxo-2-phenylbutyronitrile is characterized by a four-carbon butyronitrile backbone. At the C2 position, a quaternary carbon atom is substituted with four distinct groups: a benzyl group (-CH2Ph), a phenyl group (-Ph), a nitrile group (-C≡N), and an acetyl group (-C(O)CH3).

The presence of both a benzyl and a phenyl group at the same carbon atom creates a sterically hindered environment. The benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, while the phenyl group is a benzene ring directly attached to the carbon. uni.lu This steric congestion can significantly influence the reactivity of the molecule, potentially leading to unique selectivity in chemical reactions. The catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones, a related class of compounds, has been a subject of research, highlighting the interest in molecules with such structural features. nih.gov

The core butyronitrile framework with its specific substituents provides a rich chemical playground. The ketone at the C3 position and the nitrile group offer multiple sites for chemical modification, making it a potentially valuable intermediate in synthetic chemistry.

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Core Framework Butyronitrile
Substitution at C2 Quaternary carbon with benzyl, phenyl, nitrile, and acetyl groups
Key Functional Groups Nitrile (-C≡N), Ketone (-C=O)
Aromatic Moieties One benzyl group, one phenyl group

Scope of Academic Research on this compound

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. A search of chemical databases confirms its identity with a registered CAS number of 73747-26-9 and a molecular formula of C17H15NO.

While dedicated studies on this exact molecule are scarce, the broader class of α,α-disubstituted β-ketonitriles is a subject of academic interest. Research in this area often focuses on the development of synthetic methodologies for creating sterically congested quaternary carbon centers. For example, methods for the α-alkylation of arylacetonitriles with alcohols have been explored to create substituted nitrile compounds. researchgate.net

The synthesis of structurally related compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, has been described in the literature, which could potentially be adapted for the synthesis of this compound. acs.org The reactivity of 2,2-disubstituted malononitriles and related aryl nitriles has also been investigated, providing insights into the potential chemical transformations that this compound could undergo. researchgate.net

The potential utility of this compound likely lies in its role as a synthetic intermediate. The combination of a ketone, a nitrile, and two bulky aromatic substituents could be leveraged in the synthesis of complex heterocyclic or polycyclic structures. Future research could explore its reactivity in various organic transformations and its potential as a precursor for novel biologically active molecules.

Below is a table of basic physicochemical properties for this compound, as predicted or reported in chemical databases. uni.lu

PropertyValue
Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS Number 73747-26-9
Predicted XLogP3 3.2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3-oxo-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-14(19)17(13-18,16-10-6-3-7-11-16)12-15-8-4-2-5-9-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQKSQKWNYLCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994628
Record name 2-Benzyl-3-oxo-2-phenylbutanenitrile
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Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73747-26-9
Record name Butyronitrile, 2-benzyl-3-oxo-2-phenyl-
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Record name 2-Benzyl-3-oxo-2-phenylbutanenitrile
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Record name 2-BENZYL-3-OXO-2-PHENYLBUTYRONITRILE
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Synthetic Methodologies for 2 Benzyl 3 Oxo 2 Phenylbutyronitrile

Classical Condensation Reactions

The core of the 2-Benzyl-3-oxo-2-phenylbutyronitrile structure, a β-ketonitrile, can be envisioned to be formed through classical condensation reactions. These reactions typically involve the formation of a carbon-carbon bond through the reaction of a nucleophilic carbanion with a carbonyl compound.

Condensation of Phenylacetonitrile (B145931) Derivatives with Acylating Agents

A primary route to β-ketonitriles involves the acylation of a nitrile-stabilized carbanion. nih.gov In a hypothetical synthesis of the target molecule, this could involve the acylation of phenylacetonitrile with an acetylating agent like ethyl acetate (B1210297) or acetyl chloride in the presence of a strong base to form 2-phenyl-3-oxobutyronitrile. The resulting α-acylnitrile could then be subjected to a subsequent benzylation step.

Alternatively, a one-pot reaction could be envisioned where phenylacetonitrile is first benzylated to form 2,3-diphenylpropanenitrile, which is then acylated at the α-position. However, controlling the selectivity of these reactions could be challenging.

Reactant 1Reactant 2BasePotential Intermediate
PhenylacetonitrileEthyl AcetateSodium Ethoxide2-phenyl-3-oxobutyronitrile
2,3-diphenylpropanenitrileAcetyl ChlorideLithium Diisopropylamide (LDA)This compound

Role of Acid Catalysts in Condensation Processes

While base-catalyzed condensations are more common for the formation of β-ketonitriles, acid catalysis can play a role in related reactions. For instance, acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) has been reported, although this leads to a different class of compounds. nih.gov In the context of the target molecule, acid catalysts would be less likely to be employed for the initial C-C bond formation but could potentially be used in subsequent cyclization or rearrangement reactions if a different synthetic strategy were pursued.

Nitrile Formation Strategies

The nitrile group is a key functional group in the target molecule. Its introduction can be achieved through various methods, depending on the chosen synthetic precursor.

Dehydration of Carboxylic Acid Precursors (e.g., 2-benzyl-3-oxobutyric acid)

A common method for nitrile synthesis is the dehydration of a primary amide. If one were to synthesize the corresponding amide, 2-benzyl-3-oxo-2-phenylbutanamide, its dehydration using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA) would yield the desired nitrile. The precursor amide could theoretically be prepared from the corresponding carboxylic acid, 2-benzyl-3-oxo-2-phenylbutanoic acid.

Conversion via Thionyl Chloride and Cyanide

Another classical route to nitriles from carboxylic acids involves a two-step process. The carboxylic acid, in this hypothetical case 2-benzyl-3-oxo-2-phenylbutanoic acid, would first be converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride could then be reacted with a cyanide source, such as sodium or potassium cyanide, to introduce the nitrile functionality.

Cyclization Approaches for Framework Construction

While this compound is an acyclic molecule, intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic frameworks from open-chain precursors containing nitrile groups. researchgate.net

The Thorpe-Ziegler reaction, for example, is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. researchgate.net Although not directly applicable to the synthesis of the acyclic target molecule, this methodology highlights the utility of nitrile groups in the construction of complex molecular architectures. A hypothetical precursor dinitrile related to the target molecule could potentially undergo an intramolecular cyclization to form a cyclic derivative.

Advanced Synthetic Routes

Advanced chemical syntheses provide robust and efficient pathways to this compound, leveraging modern catalytic and energy-transfer techniques to overcome the challenges associated with its complex structure.

Exploitation of Nitrile Anion Equivalents and Hydrogen Transfer Reactions

The synthesis of α,α-disubstituted β-ketonitriles such as this compound fundamentally relies on the nucleophilic character of carbanions alpha to a nitrile group, often referred to as nitrile anion equivalents. The protons on the carbon adjacent to a nitrile group are acidic enough to be removed by strong bases, creating a resonance-stabilized carbanion that is a potent nucleophile. nih.govchempedia.info

A logical synthetic route to the target molecule involves a two-step process starting from phenylacetonitrile.

Generation of the Nitrile Anion and Benzylation: Phenylacetonitrile is deprotonated using a strong base, such as sodium amide or an organolithium reagent like butyllithium, to form the corresponding nitrile anion. nih.gov This anion then undergoes nucleophilic substitution with benzyl (B1604629) chloride or benzyl bromide to yield the intermediate, 2-benzyl-2-phenylacetonitrile.

Acylation of the Disubstituted Nitrile Anion: The 2-benzyl-2-phenylacetonitrile intermediate, which still possesses an acidic proton, can be deprotonated again with a strong base. The resulting sterically hindered carbanion is then acylated using an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, to install the 3-oxo functionality and yield the final product, this compound.

Hydrogen transfer reactions, while not directly forming the final carbon skeleton in this sequence, represent a crucial technology in nitrile synthesis, particularly for preparing precursors or for reductions. researchgate.net Catalytic transfer hydrogenation, which uses hydrogen donor molecules like isopropanol (B130326) or formic acid in the presence of a metal catalyst (e.g., Palladium on carbon), is a safer and often more convenient alternative to using high-pressure hydrogen gas. researchgate.net This method could be employed, for example, if a precursor were synthesized with an unsaturated bond that required selective reduction to form the benzyl group.

Phase-Transfer Catalysis in Related Nitrile Syntheses

Phase-Transfer Catalysis (PTC) is a powerful technique for synthesizing the 2-benzyl-2-phenylacetonitrile precursor under milder and more practical conditions than traditional anhydrous methods. PTC facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. diva-portal.org

In the context of synthesizing the precursor, phenylacetonitrile (soluble in the organic phase) is alkylated by benzyl chloride (also in the organic phase) using a strong base like concentrated sodium hydroxide (B78521) (in the aqueous phase). The key to this process is the phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride. diva-portal.orgresearchgate.net

The mechanism proceeds as follows:

The quaternary ammonium cation (Q⁺) pairs with a hydroxide ion (OH⁻) from the aqueous phase and transports it into the organic phase.

In the organic phase, the hydroxide ion deprotonates the phenylacetonitrile to form the nitrile anion.

This nitrile anion then reacts with benzyl chloride in the organic phase to form 2-benzyl-2-phenylacetonitrile.

The catalyst, now paired with the chloride ion byproduct, returns to the aqueous phase to repeat the cycle.

This method avoids the need for expensive anhydrous solvents and hazardous strong bases like sodium amide, making the process more scalable and industrially viable. diva-portal.org

Table 1: Comparison of Catalysts in Phase-Transfer Alkylation of Phenylacetonitrile

CatalystAlkylating AgentBaseYield (%)Reference
Benzyltriethylammonium chlorideEthyl Bromide50% aq. NaOH78-84 diva-portal.org
Tetrabutylammonium bromideEthyl BromideK₂CO₃ (in supercritical ethane)~80% conversion in 6h rsc.org
Multi-site PTC (melamine-based)1-Bromobutaneaq. NaOHN/A (Kinetics Studied) nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The selective absorption of microwave energy by polar molecules results in rapid and uniform heating, which can enhance reaction rates. nih.govnih.gov

For the synthesis of this compound and its precursors, microwave irradiation can be applied to both the alkylation and acylation steps.

Microwave-Assisted Alkylation: The phase-transfer catalyzed benzylation of phenylacetonitrile can be significantly expedited. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes in a dedicated microwave reactor. researchgate.netresearchgate.net

Microwave-Assisted Acylation: Similarly, the final acylation step can be accelerated. The rapid heating allows for precise temperature control and can minimize the formation of degradation byproducts that may occur with prolonged heating.

The use of microwave heating aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.gov

Table 2: Examples of Microwave-Assisted Nitrile Synthesis

Reaction TypeReactantsConditionsTimeYield (%)Reference
Cyanation of Aryl BromideAryl Bromide, KCN, Pd-catalystMicrowave IrradiationMinutesHigh diva-portal.org
Aldehyde to NitrileAromatic Aldehyde, NH₂OH·HCl, TiO₂Microwave Irradiation5-15 minGood nih.gov
Hydrolysis of NitrileBenzyl Chloride, WaterMicrowave Irradiation3 min97 nih.gov

Biocatalytic Pathways for Related Nitrile and Ketone Transformations

Biocatalysis offers an alternative, environmentally benign approach for transformations involving nitrile and ketone functionalities, utilizing the high selectivity of enzymes.

Application of Hydroxynitrile Lyases for Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. researchgate.netrsc.org These cyanohydrins are valuable synthetic intermediates. In principle, an HNL could be used on a ketone precursor to introduce the cyano group.

However, the substrate scope of most HNLs is a significant limitation for the synthesis of a precursor to this compound. HNLs generally show the highest activity towards aldehydes and simple or unhindered ketones. nih.gov A potential ketone precursor, such as 1-benzyl-1-phenylacetone, would be highly sterically hindered around the carbonyl group. While some HNLs from sources like Manihot esculenta can accept methyl ketones, their efficiency on substrates with two bulky substituents adjacent to the carbonyl is expected to be very low or nonexistent. ebi.ac.uk Therefore, while HNLs are powerful tools for generating specific chiral cyanohydrins, their direct application to synthesize a sterically demanding quaternary cyanohydrin precursor for the target molecule is currently challenging. nih.gov

Nitrilase and Nitrile Hydratase-Mediated Conversions of Nitrile Functionalities

Nitrilases and nitrile hydratases are enzymes that catalyze the hydrolysis of nitrile compounds.

Nitrile Hydratases convert nitriles to the corresponding amides.

Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. nih.gov

These enzymes are of great interest for converting the nitrile functionality in this compound into an amide or carboxylic acid group, respectively, under mild, aqueous conditions. The primary challenge for these enzymes is, again, the steric hindrance of the substrate. The nitrile group is attached to a quaternary carbon atom bearing both a benzyl and a phenyl group, which can severely restrict access to the enzyme's active site. mdpi.com

Despite this, research has shown that some microbial whole-cell catalysts containing nitrile hydratase/amidase systems, such as those from Rhodococcus sp., are capable of acting on nitriles with tertiary and even quaternary stereocenters. nih.gov For example, various oxiranecarbonitriles with quaternary stereocenters have been successfully converted into the corresponding amides with high enantioselectivity. nih.gov This suggests that it may be feasible to find or engineer a nitrilase or nitrile hydratase that can accommodate the bulky structure of this compound, offering a green and highly selective pathway for its conversion to related amide or carboxylic acid derivatives. The substrate specificity remains a key area of investigation, with ongoing research focused on expanding the substrate scope of these enzymes through protein engineering. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

The construction of the chiral quaternary center in this compound is a primary focus of stereoselective synthesis. This can be achieved through various asymmetric methodologies, including the use of chiral auxiliaries and catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This strategy has been widely applied in asymmetric alkylation reactions to generate chiral centers, including quaternary ones.

For the synthesis of molecules with α,α-disubstituted carbonyl functionalities, chiral auxiliaries such as pseudoephedrine and its analog, pseudoephenamine, have proven to be highly effective. nih.govharvard.edu Amides derived from these auxiliaries can undergo diastereoselective enolization and subsequent alkylation. Research has shown that pseudoephenamine can offer enhanced diastereoselectivities in the formation of quaternary carbon centers compared to pseudoephedrine. nih.gov This approach would involve the attachment of a related butyric acid precursor to the chiral auxiliary, followed by deprotonation and benzylation to introduce the second α-substituent, and subsequent conversion of the carboxylic acid derivative to the nitrile.

Evans' oxazolidinone auxiliaries are another powerful tool for asymmetric alkylations. wikipedia.org By attaching an acyl group to the oxazolidinone, the resulting imide can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. This methodology could be adapted for the synthesis of the this compound core by sequential α-alkylation of an appropriate acyl oxazolidinone.

The following table provides an overview of chiral auxiliaries that could be potentially applied to the asymmetric synthesis of the target compound's core structure.

Chiral AuxiliaryKey ApplicationPotential for this compound Synthesis
PseudoephenamineAsymmetric alkylation to form quaternary carbon centersDiastereoselective benzylation of an α-phenyl butyramide (B146194) derivative
Evans' OxazolidinonesAsymmetric aldol (B89426) and alkylation reactionsSequential α-phenylation and α-benzylation of an acyl oxazolidinone

The development of catalytic asymmetric methods for the synthesis of the this compound core is a highly desirable goal, as it avoids the stoichiometric use of chiral auxiliaries. Such methodologies often rely on the use of a chiral catalyst to control the stereochemistry of the reaction.

One potential approach is the enantioselective alkylation of a pre-existing α-phenyl-β-oxobutyronitrile. This would involve the use of a chiral phase-transfer catalyst or a chiral metal complex to mediate the reaction of the enolate with a benzyl halide. Cinchona alkaloids, for example, have been successfully used as phase-transfer catalysts in the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acids with excellent enantioselectivity. buchler-gmbh.com A similar strategy could be envisioned for the benzylation of an appropriate β-keto nitrile precursor.

Another avenue of exploration is the development of catalytic enantioselective methods for the construction of 3,3-disubstituted oxindoles, which share the structural feature of a quaternary carbon center adjacent to a carbonyl group. nih.gov The strategies developed in this area, such as the enantioselective addition of nucleophiles to isatins or the functionalization of oxindole-derived alkenes, could inspire the design of new asymmetric routes to α,α-disubstituted β-keto nitriles. nih.gov

Furthermore, recent advances in photoredox and nickel dual catalysis have enabled the asymmetric β-arylation of cyclopropanols to generate enantioenriched β-aryl ketones. nih.gov While this specific reaction does not directly yield the target structure, it highlights the power of modern catalytic methods to forge challenging carbon-carbon bonds with stereocontrol. The adaptation of such innovative catalytic systems to the asymmetric synthesis of the this compound core represents a promising direction for future research.

Chemical Reactivity and Transformation Pathways of 2 Benzyl 3 Oxo 2 Phenylbutyronitrile

Reactivity of the Carbonyl Group

The carbonyl group in 2-Benzyl-3-oxo-2-phenylbutyronitrile is a primary site for chemical reactions due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated or coordinate to Lewis acids.

Nucleophilic Addition Reactions Leading to Alcohols or Amines

The electrophilic carbonyl carbon is a target for a wide array of nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup. Similarly, the addition of amines can lead to the formation of imines or enamines, depending on the reaction conditions and the nature of the amine used.

Reduction Reactions with Hydride Donors (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The carbonyl group can be readily reduced to a secondary alcohol by hydride-donating reagents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively reduce the ketone to an alcohol. numberanalytics.com However, it is a non-selective reagent and would also reduce the nitrile group. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and can selectively reduce the ketone in the presence of the nitrile group, especially under controlled conditions. orientjchem.orgrsc.org The choice of reducing agent and reaction conditions is therefore crucial for achieving the desired transformation.

Table 1: Predicted Products of Carbonyl Group Reduction
ReagentPredicted Product
Sodium Borohydride (NaBH4)2-Benzyl-3-hydroxy-2-phenylbutyronitrile
Lithium Aluminum Hydride (LiAlH4)2-Amino-3-benzyl-4-phenylpentan-3-ol

Enolization and Reactions at the Alpha-Carbon

The protons on the carbon atom adjacent to the carbonyl group (the alpha-carbon) are acidic and can be removed by a base to form an enolate. msu.edulibretexts.org This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation, acylation, and aldol-type condensations. libretexts.org The presence of the adjacent nitrile group further increases the acidity of the alpha-proton, facilitating enolate formation. The enolate can exist in two resonant forms, with the negative charge on either the carbon or the oxygen atom.

Reactivity of the Nitrile Group

The nitrile group is another key reactive center in this compound. The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic.

Hydrolysis to Carboxylic Acids under Acidic or Basic Conditions

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.org In both cases, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. Given the structure of the target molecule, hydrolysis would lead to the formation of 2-benzyl-2-phenyl-3-oxobutanoic acid.

Table 2: Conditions for Nitrile Hydrolysis
ConditionIntermediateFinal Product
Acidic (e.g., H3O+, heat)2-Benzyl-3-oxo-2-phenylbutanamide2-Benzyl-2-phenyl-3-oxobutanoic acid
Basic (e.g., NaOH, heat, then H3O+ workup)2-Benzyl-3-oxo-2-phenylbutanamide2-Benzyl-2-phenyl-3-oxobutanoic acid

Other Transformations of the Nitrile Moiety

Beyond hydrolysis, the nitrile group can undergo a variety of other transformations. It can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride. numberanalytics.com The nitrile group can also react with Grignard reagents to form ketones after hydrolysis of the intermediate imine. Furthermore, the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Similarly, specific mechanistic studies on the key transformations of this compound, including the elucidation of reaction mechanisms involving its carbonyl and nitrile functionalities, are not present in the available literature. Furthermore, no studies have been found that specifically investigate the role of the aromatic substituents (benzyl and phenyl groups) in the reactivity of this particular compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "" strictly adhering to the requested outline, as the primary research required to do so does not appear to have been published.

Catalytic Approaches in the Chemistry of 2 Benzyl 3 Oxo 2 Phenylbutyronitrile

Biocatalysis for Selective Conversions

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity under mild reaction conditions. nih.gov For a molecule like 2-benzyl-3-oxo-2-phenylbutyronitrile, enzymes present opportunities for precise modifications of its functional groups.

The nitrile and ketone groups of this compound are prime targets for enzymatic functionalization.

The enzymatic hydrolysis of nitriles is a well-established biocatalytic process. researchgate.netresearchgate.net Nitrilases can directly convert nitriles to carboxylic acids, while nitrile hydratases, in concert with amidases, perform a stepwise conversion through an amide intermediate. researchgate.net Applying this to this compound could potentially yield 2-benzyl-2-phenyl-3-oxobutanoic acid or the corresponding amide, 2-benzyl-3-oxo-2-phenylbutanamide. The choice of enzyme and reaction conditions would be critical to control the extent of hydrolysis. researchgate.netchimia.ch

The ketone moiety can be targeted by oxidoreductases, such as alcohol dehydrogenases, for stereoselective reduction to the corresponding secondary alcohol, 2-benzyl-3-hydroxy-2-phenylbutyronitrile. nih.govtudelft.nl This biotransformation is particularly valuable for the synthesis of chiral molecules, as enzymes can exhibit high enantioselectivity, producing predominantly one stereoisomer. georgiasouthern.edu

Table 1: Potential Enzyme-Mediated Reactions on this compound

Enzyme ClassTarget Functional GroupPotential Product
NitrilaseNitrile2-Benzyl-2-phenyl-3-oxobutanoic acid
Nitrile Hydratase/AmidaseNitrile2-Benzyl-3-oxo-2-phenylbutanamide
Alcohol DehydrogenaseKetone2-Benzyl-3-hydroxy-2-phenylbutyronitrile

This table represents hypothetical applications of enzyme classes to the target molecule based on known enzymatic activities on similar functional groups.

A key advantage of biocatalysis is its inherent selectivity. tudelft.nl In a molecule with multiple reactive sites like this compound, enzymes could selectively target one functional group over another (chemoselectivity). For instance, a nitrilase might hydrolyze the nitrile group without affecting the ketone, or an alcohol dehydrogenase could reduce the ketone without reacting with the nitrile. nih.govrsc.org

The stereoselectivity of enzymes is also of paramount importance. chimia.ch The reduction of the prochiral ketone in this compound by a suitable ketoreductase could lead to the formation of a specific stereoisomer of the corresponding alcohol. georgiasouthern.edu The stereochemical outcome would be dictated by the enzyme's active site architecture. chimia.ch

Table 2: Illustrative Examples of Selectivity in Biocatalytic Reductions of Ketones

SubstrateBiocatalystProductEnantiomeric Excess (ee)Reference
α-ChloroacetophenoneRhodococcus ruber ADH-A(S)-1-Phenyl-2-chloroethanol>99% researchgate.net
Ethyl-5-oxo-hexanoatePichia methanolicaEthyl (S)-5-hydroxyhexanoate>99%
1-(4-methoxyphenyl)hex-3-yn-oneAlcohol Dehydrogenase(S)-1-(4-methoxyphenyl)hex-3-yn-1-ol>99% georgiasouthern.edu

This table showcases the high stereoselectivity achieved in the biocatalytic reduction of various ketones, suggesting the potential for similar outcomes with this compound.

Photochemical Catalysis for Advanced Synthesis

Photochemical catalysis utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. libretexts.org The carbonyl group in this compound is a chromophore that can absorb light, leading to excited states with unique reactivity. scribd.com

Photochemical reactions of ketones are diverse and include photoreduction, cycloadditions, and rearrangements. libretexts.orgscribd.com In the presence of a hydrogen donor, the excited ketone can undergo photoreduction to the corresponding alcohol. libretexts.org

Furthermore, the excited carbonyl group can participate in cycloaddition reactions, such as the Paterno-Büchi reaction with alkenes to form oxetanes. nih.gov Photochemical rearrangements, like the Norrish Type I and Type II reactions, involve cleavage of the bonds adjacent to the carbonyl group, potentially leading to the formation of radical intermediates and subsequent novel products. scribd.com

Recent advancements in photoredox catalysis, often employing photocatalysts like cyanoanthracenes, have expanded the scope of photochemical transformations. researchgate.net These methods can facilitate a wide range of reactions, including the generation of α-carbonyl radicals from α-carbonyl carbocations, which can then undergo further functionalization. acs.org While specific applications to this compound have not been reported, the general principles of photocatalysis suggest a rich area for future exploration in the synthesis of complex molecules derived from this scaffold. acs.org

Advanced Characterization and Analytical Techniques in Research of 2 Benzyl 3 Oxo 2 Phenylbutyronitrile

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 2-Benzyl-3-oxo-2-phenylbutyronitrile, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, a distinct pattern of signals is expected. The aromatic protons of the benzyl (B1604629) and phenyl groups would typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) (CH₂) protons of the benzyl group are diastereotopic due to the adjacent chiral center and are expected to appear as a pair of doublets, known as an AB quartet. The three protons of the acetyl methyl group (CH₃) would yield a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the low-field resonance of the ketone carbonyl carbon (C=O) and the signal for the nitrile carbon (-C≡N). The quaternary carbon, bonded to the phenyl, benzyl, acetyl, and nitrile groups, would also have a characteristic shift. The remaining signals would correspond to the methyl, methylene, and the various aromatic carbons.

Predicted NMR Data for this compound The following table is based on established chemical shift principles and data for analogous structures.

Analysis Signal Source Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹H NMR Acetyl Protons (CH₃)~2.2Singlet (s)
Methylene Protons (CH₂)~3.5AB quartet (2 x Doublet)
Phenyl/Benzyl Protons (Ar-H)7.0 - 8.0Multiplet (m)
¹³C NMR Ketone Carbonyl (C=O)>190-
Nitrile Carbon (C≡N)115 - 125-
Aromatic Carbons (Ar-C)125 - 140-
Quaternary Carbon (C)55 - 65-
Methylene Carbon (CH₂)40 - 50-
Acetyl Methyl Carbon (CH₃)25 - 35-

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and investigating its fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, confirming the molecular formula C₁₇H₁₅NO.

Common ionization techniques such as Electrospray Ionization (ESI) would be used to generate ions like [M+H]⁺, [M+Na]⁺, or [M-H]⁻ for analysis. The fragmentation of the molecular ion under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be predicted. Key fragmentation pathways for this molecule would likely involve alpha-cleavage adjacent to the carbonyl group, leading to the loss of an acetyl radical (•COCH₃) or a benzyl radical (•CH₂Ph).

Predicted Mass Spectrometry Data for this compound Data predicted using computational tools.

Adduct Formula Predicted m/z
[M+H]⁺[C₁₇H₁₆NO]⁺250.1227
[M+Na]⁺[C₁₇H₁₅NNaO]⁺272.1046
[M-H]⁻[C₁₇H₁₄NO]⁻248.1081
[M+K]⁺[C₁₇H₁₅KNO]⁺288.0785

Techniques like GC-MS and the more advanced comprehensive two-dimensional gas chromatography (GC×GC-MS) are powerful for separating and identifying volatile impurities that may be present from the synthesis of the compound.

Chromatographic Separation Methods

Chromatography is essential for the purification of this compound and for the assessment of its purity.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is well-suited for assessing the purity of this compound by detecting any residual volatile starting materials or solvents. The compound itself would need to possess sufficient thermal stability to be analyzed directly by GC. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of separated volatile components.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile, would be employed to separate it from non-volatile impurities. The area of the product peak relative to the total area of all peaks provides a quantitative measure of its purity.

Furthermore, because this compound contains a stereocenter, chiral HPLC can be used to separate its two enantiomers. This is crucial in asymmetric synthesis to determine the enantiomeric excess (e.e.) of the product.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used extensively to monitor the progress of chemical reactions. During the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the appearance of the desired product. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the different components separate based on their polarity. The spots can be visualized under UV light, allowing for a quick, qualitative assessment of the reaction's status.

X-ray Diffraction for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the solid-state structural determination of this compound using X-ray diffraction. Consequently, detailed research findings, including crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound, are not publicly available at this time.

X-ray diffraction is a pivotal analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can determine the electron density map of the molecule and subsequently build a detailed model of its crystal structure.

This structural information is invaluable for understanding a compound's physical and chemical properties. For instance, data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or van der Waals forces) in the solid state can provide insights into molecular conformation, stability, and potential reactivity.

While experimental data for this compound is not available, the general principles of X-ray diffraction would be applicable to its study. A typical crystallographic analysis would provide the data points listed in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₇H₁₅NO
Formula Weight249.31 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined
Absorption Coeff. (mm⁻¹)To be determined
F(000)To be determined
Crystal Size (mm³)To be determined
RadiationTo be determined
2θ range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
R(int)To be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined

This table is for illustrative purposes only and does not represent actual experimental data.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to populate this table with empirical data and provide a definitive understanding of its solid-state structure. Such a study would be a valuable contribution to the chemical literature, offering a foundational piece of data for this compound.

Computational Chemistry and Theoretical Studies of 2 Benzyl 3 Oxo 2 Phenylbutyronitrile

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to understand the dynamic nature of molecules and predict their physical and spectroscopic properties.

Conformational Analysis and Molecular Dynamics Simulations

A critical first step in understanding the behavior of a flexible molecule such as 2-Benzyl-3-oxo-2-phenylbutyronitrile would be a thorough conformational analysis. This involves identifying the different spatial arrangements of the atoms (conformers) that are energetically stable. For simpler related molecules like n-butyronitrile, studies have focused on the relative stability of gauche and trans conformers, finding that the gauche conformer is slightly more stable in the gas phase. ias.ac.in For this compound, with its bulky benzyl (B1604629) and phenyl substituents around a quaternary carbon, the rotational barriers and resulting stable conformations would be significantly more complex.

Molecular Dynamics (MD) simulations would be the subsequent step. MD simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. This technique could be used to explore how the molecule behaves in different environments, such as in a solvent or interacting with a biological membrane. nih.gov The simulations would reveal which conformations are most populated at a given temperature and how the molecule transitions between different shapes.

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. By calculating these properties for different potential conformers, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure. Methods like Density Functional Theory (DFT) are commonly employed to calculate chemical shifts and vibrational frequencies. For example, theoretical calculations of NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity.

Electronic Structure and Reactivity Predictions

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of reactivity prediction. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Interactive Data Table: Hypothetical Quantum Chemical Parameters

The following table is illustrative of the types of data that would be generated from quantum chemical calculations. The values are not based on actual research for this compound and are for demonstration purposes only.

Reaction Pathway Elucidation and Transition State Analysis

For studying potential chemical reactions involving this compound, quantum chemical calculations are invaluable for mapping out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. By calculating the energy of the reactants, products, and the transition state, the activation energy can be determined, providing a quantitative measure of the reaction rate. This type of analysis is crucial for understanding reaction mechanisms and predicting product formation.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity. To develop a QSRR model for a series of compounds related to this compound, one would first synthesize or computationally generate a set of analogous molecules with varied substituents.

For each molecule, a range of descriptors would be calculated, including steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), and hydrophobic parameters. These descriptors would then be statistically correlated with experimentally measured reactivity data (e.g., reaction rate constants). The resulting mathematical model could then be used to predict the reactivity of new, unsynthesized compounds in the same class, guiding future research and development. No QSRR studies involving this compound have been reported.

Understanding Substituent Effects on Reaction Outcomes

The presence of two aromatic rings, a phenyl group and a benzyl group, provides an opportunity to modulate the reactivity of this compound by introducing substituents. Computational studies are exceptionally well-suited to systematically investigate how different substituents influence reaction outcomes. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). libretexts.org

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative framework for understanding substituent effects. wikipedia.org It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound. While traditionally an experimental tool, computational chemistry can be used to generate data for Hammett plots, offering a theoretical perspective on reaction sensitivity. numberanalytics.comwalisongo.ac.id

A typical computational study would involve creating a series of in silico models of this compound, each with a different substituent (e.g., an electron-donating group like methoxy, -OCH₃, or an electron-withdrawing group like nitro, -NO₂) at the para position of either the phenyl or benzyl ring. For each substituted analog, the key reactivity parameters described in the previous section would be recalculated.

For instance, an electron-withdrawing group on the phenyl ring would be expected to increase the electrophilicity of the nearby carbonyl carbon through inductive and resonance effects, potentially lowering the activation energy for a nucleophilic attack. libretexts.org Conversely, an electron-donating group would decrease its electrophilicity. By calculating the activation energy for a model reaction across a series of compounds with different substituents, a linear free-energy relationship can be established. The slope of this correlation (the reaction constant, ρ) provides a quantitative measure of the reaction's sensitivity to the electronic effects of the substituents. pharmacy180.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org

Table 2: Illustrative Data on Substituent Effects on the Activation Energy of Nucleophilic Addition Note: The following data are hypothetical and serve to illustrate how computational studies can predict the influence of para-substituents on the phenyl ring on a model reaction. The Hammett substituent constant (σp) is an established experimental value.

Substituent (X)Hammett Constant (σp)Calculated Activation Energy (ΔG‡, kcal/mol)Predicted Effect on Reaction Rate
-OCH₃-0.2716.2Decreased
-CH₃-0.1715.7Slightly Decreased
-H0.0015.0Reference
-Cl+0.2314.1Increased
-CN+0.6612.9Significantly Increased
-NO₂+0.7812.4Strongly Increased

Synthetic Utility and Research Applications of 2 Benzyl 3 Oxo 2 Phenylbutyronitrile

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2-Benzyl-3-oxo-2-phenylbutyronitrile is a complex nitrile compound. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex organic molecules. The presence of a quaternary carbon substituted with a benzyl (B1604629) group, a phenyl group, a nitrile, and an acetyl group provides multiple reactive sites for further chemical transformations.

Phenylacetonitriles, a class of compounds to which this compound belongs, are recognized as useful intermediates in the creation of complex organic compounds, including dyes and pharmaceuticals. google.com The reactivity of the nitrile and carbonyl groups, as well as the potential for reactions at the benzylic positions, allows for a variety of synthetic manipulations. khanacademy.org For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can undergo reactions such as reduction, aldol (B89426) condensation, or the formation of imines and enamines. These transformations would allow for the construction of a wide array of more complex molecular architectures.

Application in the Study of Fundamental Reaction Mechanisms Involving Carbonyl and Nitrile Functionalities

The structure of this compound, which incorporates both carbonyl (ketone) and nitrile functional groups on a sterically hindered carbon atom, makes it an interesting candidate for studying fundamental reaction mechanisms. The interplay between these two electron-withdrawing groups can influence the reactivity of the molecule in various ways.

A closely related compound, α-acetylphenylacetonitrile (also known as 2-phenylacetoacetonitrile), offers insights into the potential reactivity. The reactivity of such compounds is largely dictated by the nitrile and ketone functional groups, along with the acidic α-hydrogen. In the case of this compound, the absence of an α-hydrogen changes the reactivity profile, focusing attention on the reactions of the carbonyl and nitrile groups themselves. Studies on this molecule could elucidate how steric hindrance from the benzyl and phenyl groups affects the accessibility and reactivity of the ketone and nitrile. For example, it could be used to study the kinetics and thermodynamics of nucleophilic addition to the carbonyl group or the hydrolysis of the nitrile group under various conditions. Such research would contribute to a deeper understanding of how molecular structure influences chemical reactivity.

Utilization as a Precursor in Materials Science for Polymeric Structures or Coatings

While there is no specific information on the use of this compound as a precursor in materials science, its multifunctional nature suggests potential applications in this field. The nitrile and carbonyl groups could serve as points for polymerization or for grafting onto other polymer backbones. For instance, the nitrile group can undergo polymerization reactions to form polymers with conjugated C=N bonds, which may exhibit interesting electronic or optical properties.

Furthermore, the molecule could be incorporated into polymeric structures to introduce specific functionalities. The phenyl and benzyl groups could enhance the thermal stability and mechanical properties of a polymer, while the polar ketone and nitrile groups could improve adhesion or modify the surface properties of coatings. Research in this area would involve exploring the polymerization of this monomer, either alone or with other co-monomers, and characterizing the properties of the resulting materials.

Analytical Research Applications of Related Compounds

Due to the limited specific data on this compound, this section will focus on the analytical applications of a closely related and well-documented compound, α-acetylphenylacetonitrile (also known as 2-phenylacetoacetonitrile (B1142382) or APAAN).

Use as Reagents in Analytical Methods (e.g., wastewater analysis, related to α-acetylphenylacetonitrile)

The related compound, α-acetylphenylacetonitrile, has been identified as a reagent in the analytical methods for wastewater. biosynth.com It has demonstrated effectiveness as a bifunctional agent for wastewater treatment and possesses fluorescence properties that can be utilized for the detection and quantification of cyanide. biosynth.com This suggests that compounds with similar structures, potentially including this compound, could be investigated for similar applications in analytical chemistry, particularly in environmental analysis. The presence of the chromophoric phenyl and benzyl groups in this compound might impart useful spectroscopic properties for analytical purposes.

Impurity Profiling Methodologies to Trace Synthetic Routes of Related Compounds

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at identifying, quantifying, and characterizing impurities in drug substances. ajprd.comresearchgate.net This process is essential for ensuring the safety and efficacy of pharmaceutical products. jocpr.com The methodologies for impurity profiling are mandated by various regulatory agencies and serve as a quality control tool. ajprd.comresearchgate.net

In the context of compounds like α-acetylphenylacetonitrile, which is a known precursor in the synthesis of amphetamines, impurity profiling is of significant interest in forensic science. caymanchem.com The identification of specific impurities can provide crucial information about the synthetic route used to produce an illicit drug. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed to separate and identify these trace impurities. biosynth.com The development of validated reference standards for potential impurities is a critical component of these analytical methods. While this compound itself is not currently listed as a controlled substance precursor, the principles of impurity profiling would be applicable if it were identified as an intermediate or byproduct in a synthetic process of interest to regulatory or forensic bodies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzyl-3-oxo-2-phenylbutyronitrile, and what factors influence reaction yields?

  • Answer : The compound is typically synthesized via condensation reactions, such as between aromatic aldehydes and 4-thiazolidinones, to form nitrile derivatives. Yields depend on reaction conditions (e.g., temperature, catalysts) and substituent effects. For example, electron-withdrawing groups on aromatic aldehydes can enhance reactivity but may require longer reaction times .

Q. How is this compound characterized structurally and functionally?

  • Answer : X-ray crystallography is critical for determining its antiperiplanar conformation, while NMR spectroscopy (¹H/¹³C) identifies substituent arrangements. IR spectroscopy confirms nitrile (C≡N) and ketone (C=O) functional groups. Comparative analysis with computational models (e.g., DFT) validates experimental data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats), ensure proper ventilation, and avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical aid for persistent irritation. Storage should be in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activities of this compound?

  • Answer : Discrepancies in bioactivity (e.g., lipid-lowering vs. neuroregulatory effects) require rigorous cross-validation. Standardize assay conditions (cell lines, concentrations) and validate purity via HPLC. Dose-response studies and metabolite profiling can clarify mechanisms .

Q. What methodologies are employed to study the compound’s role in catalytic or electron-transfer reactions?

  • Answer : Kinetic studies using UV-Vis spectroscopy track reaction progress, while solvent polarity (e.g., acetone) influences electron-transfer rates. Mechanistic insights are gained via trapping intermediates (e.g., using radical scavengers) and comparing with computational kinetics .

Q. How can computational chemistry predict the compound’s stability and interaction with biological targets?

  • Answer : Molecular docking simulations model interactions with enzymes (e.g., acetylcholinesterase), while MD simulations assess stability in aqueous or lipid environments. Charge density analysis from X-ray data informs reactivity predictions .

Q. What strategies resolve structural ambiguities in derivatives of this compound?

  • Answer : Single-crystal X-ray diffraction resolves stereochemical ambiguities, while NOESY NMR detects spatial proximities of substituents. Conflicting data (e.g., tautomerism) are addressed via temperature-dependent NMR and theoretical conformational analysis .

Methodological Notes

  • Synthesis Optimization : Screen catalysts (e.g., Lewis acids) to improve yields of nitrile derivatives .
  • Data Contradiction Analysis : Use meta-analyses to reconcile bioactivity differences across studies, emphasizing reproducibility .
  • Safety Compliance : Align handling protocols with OSHA and GHS standards, particularly for nitrile toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.